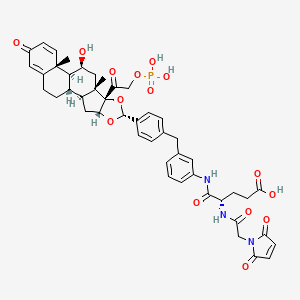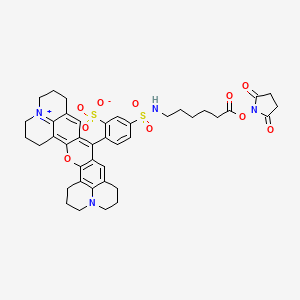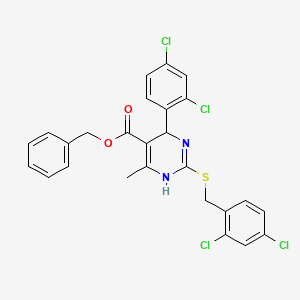
3,3,4,4,5,5-Hexadeuterio-1-dodecylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4,5,5-Hexadeuterio-1-dodecylpyrrolidin-2-one is a deuterated derivative of 1-dodecylpyrrolidin-2-one. This compound is characterized by the presence of six deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms at specific positions in the molecule. The deuteration of organic compounds is often used to study reaction mechanisms and metabolic pathways due to the kinetic isotope effect.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5-Hexadeuterio-1-dodecylpyrrolidin-2-one typically involves the deuteration of 1-dodecylpyrrolidin-2-one. This can be achieved through various methods, including:
Catalytic Deuteration: Using a deuterium gas (D₂) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Chemical Exchange: Utilizing deuterated solvents and reagents to facilitate the exchange of hydrogen atoms with deuterium under controlled conditions.
Industrial Production Methods: Industrial production of deuterated compounds often involves large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, ensuring that the deuterium atoms are incorporated efficiently into the target molecule.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3,4,4,5,5-Hexadeuterio-1-dodecylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions where the dodecyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidinones.
Applications De Recherche Scientifique
3,3,4,4,5,5-Hexadeuterio-1-dodecylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies due to the kinetic isotope effect.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
Mécanisme D'action
The mechanism of action of 3,3,4,4,5,5-Hexadeuterio-1-dodecylpyrrolidin-2-one involves the kinetic isotope effect, where the presence of deuterium atoms affects the rate of chemical reactions. Deuterium forms stronger bonds compared to hydrogen, leading to slower reaction rates. This property is exploited in studies to understand reaction pathways and mechanisms.
Comparaison Avec Des Composés Similaires
1-Dodecylpyrrolidin-2-one: The non-deuterated analog of 3,3,4,4,5,5-Hexadeuterio-1-dodecylpyrrolidin-2-one.
1-Methyl-2-pyrrolidinone-d9: Another deuterated pyrrolidinone compound with different deuteration sites.
Uniqueness: this compound is unique due to its specific deuteration pattern, which provides distinct kinetic isotope effects and makes it valuable for specialized research applications.
Propriétés
Formule moléculaire |
C16H31NO |
|---|---|
Poids moléculaire |
259.46 g/mol |
Nom IUPAC |
3,3,4,4,5,5-hexadeuterio-1-dodecylpyrrolidin-2-one |
InChI |
InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(17)18/h2-15H2,1H3/i12D2,13D2,15D2 |
Clé InChI |
NJPQAIBZIHNJDO-LLPMSTNZSA-N |
SMILES isomérique |
[2H]C1(C(=O)N(C(C1([2H])[2H])([2H])[2H])CCCCCCCCCCCC)[2H] |
SMILES canonique |
CCCCCCCCCCCCN1CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,8S,10R,15R,22S,29R)-9-oxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B12370051.png)
![N-(1-{2-[(cyclopropanesulfonyl)amino]-1,3-thiazol-4-yl}cyclopropyl)-5-(6-ethoxypyrazin-2-yl)pyridine-2-carboxamide](/img/structure/B12370056.png)

![6-amino-9-[[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]methyl]-2-[ethyl(methyl)phosphoryl]-7H-purin-8-one](/img/structure/B12370077.png)
![tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12370080.png)






![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide](/img/structure/B12370125.png)
